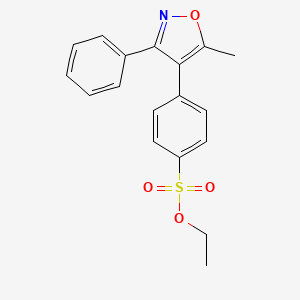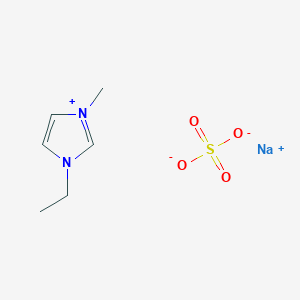![molecular formula C32H20Cl2O2 B8234064 (S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234064.png)
(S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-33’-Bis(4-chlorophenyl)-[11’-binaphthalene]-22’-diol is a complex organic compound characterized by its unique structure, which includes two naphthalene rings and two chlorophenyl groups
準備方法
The synthesis of (S)-33’-Bis(4-chlorophenyl)-[11’-binaphthalene]-22’-diol typically involves several steps, including the formation of the naphthalene backbone and the introduction of the chlorophenyl groups. One common method involves the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds. The reaction conditions often include the use of a palladium catalyst, a base such as sodium tert-butoxide, and a solvent like toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
(S)-33’-Bis(4-chlorophenyl)-[11’-binaphthalene]-22’-diol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
科学的研究の応用
(S)-33’-Bis(4-chlorophenyl)-[11’-binaphthalene]-22’-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its stability and reactivity
作用機序
The mechanism by which (S)-33’-Bis(4-chlorophenyl)-[11’-binaphthalene]-22’-diol exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. These interactions are facilitated by the compound’s ability to form stable complexes with its targets, often involving hydrogen bonding and hydrophobic interactions .
類似化合物との比較
(S)-33’-Bis(4-chlorophenyl)-[11’-binaphthalene]-22’-diol can be compared to other similar compounds, such as:
4-Chlorophenol: While both compounds contain chlorophenyl groups, 4-chlorophenol is much simpler in structure and lacks the naphthalene backbone.
Bis(4-chlorophenyl) disulfide: This compound also contains chlorophenyl groups but differs significantly in its chemical properties and applications.
4-Chlorophenylacetic acid: Another compound with a chlorophenyl group, but with different functional groups and reactivity.
The uniqueness of (S)-33’-Bis(4-chlorophenyl)-[11’-binaphthalene]-22’-diol lies in its complex structure, which imparts distinct chemical and physical properties, making it valuable for a wide range of applications.
特性
IUPAC Name |
3-(4-chlorophenyl)-1-[3-(4-chlorophenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20Cl2O2/c33-23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29(31(27)35)30-26-8-4-2-6-22(26)18-28(32(30)36)20-11-15-24(34)16-12-20/h1-18,35-36H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVNDUQKTMJTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl)O)O)C6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![trimethyl-(7-octyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B8234014.png)
![(R)-55'66'77'88'-Octahydro-33'-bis(246-trimethylphenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234018.png)


![trimethyl-(10-trimethylstannyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B8234044.png)
![10,16-bis[4-(1-adamantyl)-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8234047.png)

![Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate](/img/structure/B8234055.png)
![(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis(4-methoxyphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234067.png)

